(1R)-1-[5-(1-Methyl-4-{4-[(3-methylpyridin-2-yl)[(3R)-piperidin-3-yl]carbamoyl]phenyl-1H-pyrazol-5-yl)-2h-1,2,3,4-tetrazol-2-yl]ethyl 2-methylpropanoate
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Description
(1R)-1-[5-(1-Methyl-4-{4-[(3-methylpyridin-2-yl)[(3R)-piperidin-3-yl]carbamoyl]phenyl-1H-pyrazol-5-yl)-2h-1,2,3,4-tetrazol-2-yl]ethyl 2-methylpropanoate is a useful research compound. Its molecular formula is C29H35N9O3 and its molecular weight is 557.659. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Molecular Imaging
The compound has been used in the synthesis of specific agents for molecular imaging, particularly in Positron Emission Tomography (PET). For instance, a study by (Wang et al., 2018) describes the synthesis of a related compound for imaging of the IRAK4 enzyme, relevant in neuroinflammation. This showcases the compound's potential in the development of novel imaging agents.
Anticancer Research
Compounds structurally similar to the one have been explored for their anticancer properties. For example, a compound described in a patent by (ロバート ヘンリー,ジェームズ, 2006) inhibits Aurora A, which may be useful in cancer treatment. This indicates the compound’s potential role in developing new anticancer therapies.
Antibacterial and Anti-TB Activities
Studies on derivatives of the compound have shown significant antibacterial and anti-TB activities. (Megha et al., 2023) synthesized derivatives that showed better activity against selected pathogenic strains, emphasizing its relevance in antibiotic research.
Biological Activities in Diverse Systems
The compound's derivatives have shown activity in various biological systems. For instance, (Temple and Rener, 1992) observed that both S- and R-isomers of a related compound were active in several biological systems, hinting at the versatility of these compounds in biological research.
Antifungal and Antimicrobial Activities
The compound's derivatives have demonstrated antimicrobial and antifungal properties. A study by (Aneja et al., 2011) synthesized new compounds with remarkable antifungal and antibacterial activities, further underscoring the compound's potential in developing antimicrobial agents.
Antiviral Activity
The compound has also shown potential in antiviral research. A study by (Bernardino et al., 2007) demonstrated that derivatives of the compound exhibited antiviral activity against various viruses, highlighting its potential application in antiviral drug development.
Properties
IUPAC Name |
[(1R)-1-[5-[2-methyl-4-[4-[(3-methylpyridin-2-yl)-[(3R)-piperidin-3-yl]carbamoyl]phenyl]pyrazol-3-yl]tetrazol-2-yl]ethyl] 2-methylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35N9O3/c1-18(2)29(40)41-20(4)38-34-26(33-35-38)25-24(17-32-36(25)5)21-10-12-22(13-11-21)28(39)37(23-9-7-14-30-16-23)27-19(3)8-6-15-31-27/h6,8,10-13,15,17-18,20,23,30H,7,9,14,16H2,1-5H3/t20-,23-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIRFGLSNTOSWHI-NFBKMPQASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)N(C2CCCNC2)C(=O)C3=CC=C(C=C3)C4=C(N(N=C4)C)C5=NN(N=N5)C(C)OC(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=CC=C1)N([C@@H]2CCCNC2)C(=O)C3=CC=C(C=C3)C4=C(N(N=C4)C)C5=NN(N=N5)[C@@H](C)OC(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35N9O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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